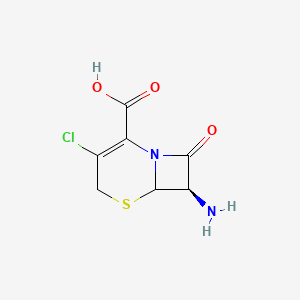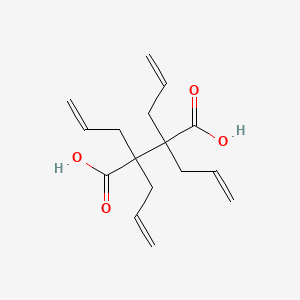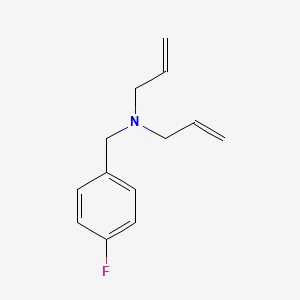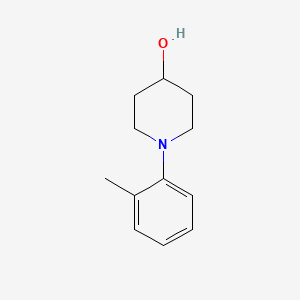
1-(o-Tolyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound features a piperidine ring substituted with a hydroxyl group at the 4-position and an o-tolyl group at the 1-position
Méthodes De Préparation
The synthesis of 1-(o-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Additionally, continuous flow reactions of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents have been used to produce enantioenriched piperidines . Industrial production methods often involve optimizing these reactions for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(o-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(o-Tolyl)piperidin-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(o-Tolyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. As a CCR5 antagonist, the compound binds to the receptor and prevents the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor. Additionally, the lipophilic groups in the compound enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(o-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Matrine: An alkaloid with anticancer and antiviral activities.
Berberine: A compound with antimicrobial and antidiabetic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CCR5 antagonist sets it apart from other piperidine derivatives, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-(2-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |
Clé InChI |
QHPIVNMZWWJPGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)
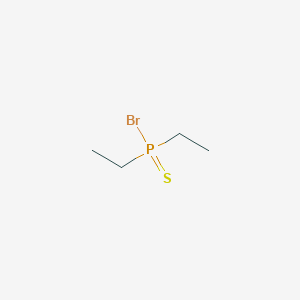
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)

